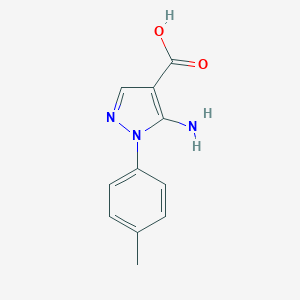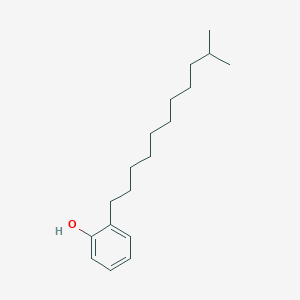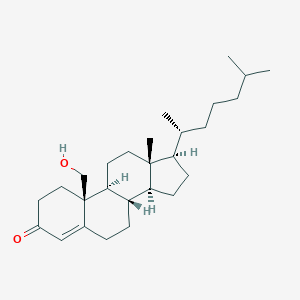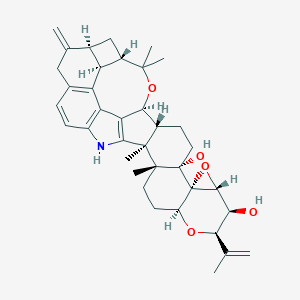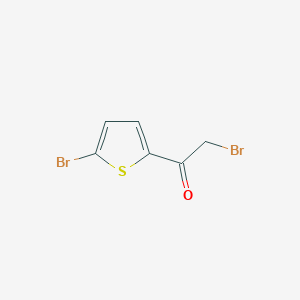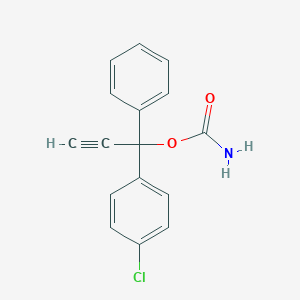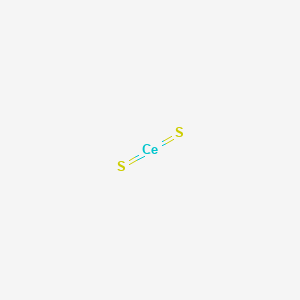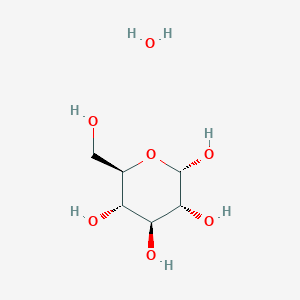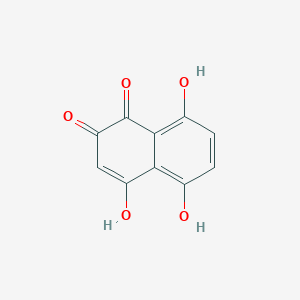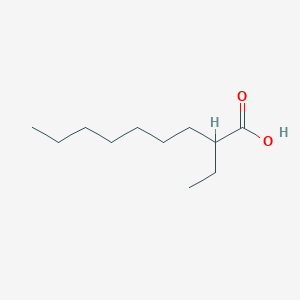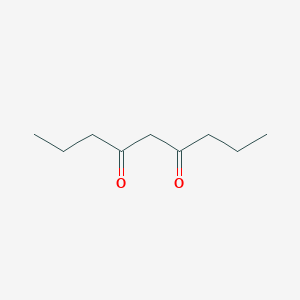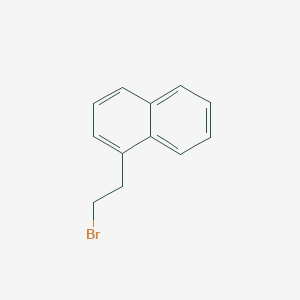![molecular formula C12H14Cl2Zr B079261 二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆 CAS No. 12109-71-6](/img/structure/B79261.png)
二氯双[(1,2,3,4,5-η)-1-甲基-2,4-环戊二烯-1-基]锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is an organometallic compound with the chemical formula C20H30Cl2Zr. It is a yellow crystalline solid that is soluble in non-polar organic solvents such as benzene and dichloromethane. This compound is widely used in organic synthesis and serves as a catalyst in various chemical reactions.
科学研究应用
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in hydrogenation, olefin polymerization, and alkylation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadienyl anion. The reaction is usually carried out under an inert atmosphere of nitrogen or argon to prevent oxidation. The reaction mixture is cooled to low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
作用机制
The mechanism by which Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .
相似化合物的比较
Similar Compounds
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Dichlorobis[(1,2,3,4,5-eta)-1,2-dimethyl-2,4-cyclopentadien-1-yl]zirconium
Uniqueness
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and make it suitable for a wide range of chemical reactions. Its stability and solubility in non-polar solvents also contribute to its versatility in various applications .
属性
CAS 编号 |
12109-71-6 |
|---|---|
分子式 |
C12H14Cl2Zr |
分子量 |
320.37 g/mol |
IUPAC 名称 |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
规范 SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


